N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide

Physicochemical profiling Drug-likeness Computational ADME

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide (CAS 2034301-77-2, PubChem CID is a heterocyclic sulfonamide compound with molecular formula C₁₃H₁₃N₅O₃S and molecular weight 319.34 g/mol. Its structure integrates four pharmacophoric elements: a furan ring, a pyrazine ring, a 1-methyl-1H-pyrazole ring, and a sulfonamide linker.

Molecular Formula C13H13N5O3S
Molecular Weight 319.34
CAS No. 2034301-77-2
Cat. No. B2583110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide
CAS2034301-77-2
Molecular FormulaC13H13N5O3S
Molecular Weight319.34
Structural Identifiers
SMILESCN1C=C(C=N1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3
InChIInChI=1S/C13H13N5O3S/c1-18-9-10(7-16-18)22(19,20)17-8-11-13(15-5-4-14-11)12-3-2-6-21-12/h2-7,9,17H,8H2,1H3
InChIKeyGALFZCQEPBBWDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide (CAS 2034301-77-2): Physicochemical Identity and Structural Classification for Research Procurement


N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide (CAS 2034301-77-2, PubChem CID 121023160) is a heterocyclic sulfonamide compound with molecular formula C₁₃H₁₃N₅O₃S and molecular weight 319.34 g/mol [1]. Its structure integrates four pharmacophoric elements: a furan ring, a pyrazine ring, a 1-methyl-1H-pyrazole ring, and a sulfonamide linker. Computed physicochemical properties include XLogP3-AA of −0.6, one hydrogen bond donor, seven hydrogen bond acceptors, five rotatable bonds, and a topological polar surface area of 111 Ų [1]. The compound belongs to the broader class of pyrazolylsulfonamides, a scaffold under active investigation for MALT1 protease inhibition and other therapeutic targets [2]. The furan-2-yl substitution at the pyrazine 3-position distinguishes it from its furan-3-yl regioisomer and from analogs bearing alternative heterocyclic sulfonamide appendages.

Why Generic Substitution Is Not Advisable for N-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide (CAS 2034301-77-2): Structural Determinants of Target Engagement


Within the pyrazolylsulfonamide class, the furan-2-yl versus furan-3-yl regioisomerism on the pyrazine ring and the specific 1-methyl-1H-pyrazole-4-sulfonamide appendage create distinct spatial and electronic profiles that cannot be assumed interchangeable. The furan-2-yl orientation positions the oxygen atom proximal to the pyrazine nitrogen, potentially altering hydrogen-bonding geometry relative to the furan-3-yl regioisomer [1]. The 1-methyl-1H-pyrazole-4-sulfonamide group provides a specific H-bond donor/acceptor arrangement distinct from imidazole-4-sulfonamide analogs (which lack the pyrazole N2 nitrogen) or thiophene-sulfonamide analogs (which replace nitrogen with sulfur) [2]. In the MALT1 inhibitor patent landscape, pyrazolylsulfonamide compounds with specific A1 heteroaryl substituents on the pyrazine core show target-dependent potency variations, underscoring that even ostensibly minor structural modifications can affect binding [2]. Generic substitution without empirical validation therefore risks undermining target engagement, selectivity profile, and reproducibility of experimental results.

Quantitative Differentiation Evidence for N-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide (CAS 2034301-77-2) Versus Closest Analogs


Physicochemical Property Differentiation: XLogP3 and Topological Polar Surface Area Versus Closest Structural Analogs

The target compound exhibits an XLogP3-AA of −0.6 and a topological polar surface area (TPSA) of 111 Ų, as computed by PubChem [1]. These values differ from the furan-3-yl regioisomer (N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide), which has the same molecular formula but a distinct connectivity pattern that may alter computed logP and electronic distribution. The negative XLogP3 indicates greater hydrophilicity compared to analogs with more lipophilic sulfonamide substituents (e.g., the 5,6,7,8-tetrahydronaphthalene-2-sulfonamide analog, which bears a bulkier hydrophobic group) [1]. The TPSA of 111 Ų falls within the range generally associated with favorable oral bioavailability (typically <140 Ų), though no direct comparative permeability data exist for this compound.

Physicochemical profiling Drug-likeness Computational ADME

Hydrogen Bond Donor and Acceptor Architecture: Distinguishing the Pyrazole-4-Sulfonamide from Imidazole-4-Sulfonamide Analogs

The target compound bears a 1-methyl-1H-pyrazole-4-sulfonamide group, providing one H-bond donor (sulfonamide NH) and seven H-bond acceptors (sulfonamide oxygens, pyrazine nitrogens, pyrazole nitrogen, furan oxygen) [1]. This H-bond donor/acceptor architecture differs fundamentally from the imidazole-4-sulfonamide analog N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1,2-dimethyl-1H-imidazole-4-sulfonamide, where the imidazole ring presents an additional ring nitrogen with distinct basicity and tautomeric behavior compared to pyrazole [1]. The pyrazole N2 atom serves as a potential H-bond acceptor not present in thiophene-2-sulfonamide analogs (e.g., 5-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide), where the thiophene sulfur has markedly different electronic properties. These differences in H-bonding capacity directly impact molecular recognition at protein targets where the sulfonamide heterocycle participates in key binding interactions.

Molecular recognition Structure-activity relationships Sulfonamide pharmacophore

Class-Level Evidence: Pyrazolylsulfonamide Scaffold as MALT1 Protease Inhibitors

The pyrazolylsulfonamide chemotype is claimed as MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) protease inhibitors in patent US20240150321A1, which describes compounds with a pyrazolylsulfonamide core linked to substituted heteroaryl groups [1]. Although the specific target compound (CAS 2034301-77-2) is not explicitly exemplified in this patent, its structural features—a pyrazole-4-sulfonamide linked via a methylene bridge to a furan-2-yl-substituted pyrazine—align with the general Formula I and Formula II claims [1]. A structurally related 1-methyl-1H-pyrazole-4-sulfonamide compound (BindingDB BDBM444373, from US10662156 Example 53) showed MALT1 inhibitory activity with an IC₅₀ of 2.01 × 10³ nM [2]. The furan-2-ylpyrazine substituent in the target compound represents a distinct A1 heteroaryl group that may confer different MALT1 binding properties compared to the phenyl or pyridyl A1 groups exemplified in the patent.

MALT1 inhibition Immuno-oncology NF-κB signaling

Rotatable Bond Count and Molecular Flexibility: Comparison with Bulkier Sulfonamide Analogs Sharing the Furan-Pyrazine Core

The target compound has five rotatable bonds as computed by PubChem [1]. This is lower than analogs with bulkier sulfonamide substituents on the same furan-pyrazine core. For example, the 5,6,7,8-tetrahydronaphthalene-2-sulfonamide analog (molecular formula C₁₉H₁₉N₃O₃S, MW 369.44) contains additional rotatable bonds in the tetrahydronaphthalene ring system, while the 2,1,3-benzothiadiazole-4-sulfonamide analog (CAS 2034363-70-5) adds a rigid fused heterocycle that alters conformational entropy [1]. Lower rotatable bond count is generally associated with improved ligand binding efficiency due to reduced entropic penalty upon target binding, though this must be balanced against the need for specific conformational adaptation. The five rotatable bonds in the target compound represent a moderate flexibility profile that may be advantageous for target classes requiring a balance of preorganization and induced fit.

Conformational analysis Ligand efficiency Scaffold optimization

Recommended Research and Procurement Application Scenarios for N-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide (CAS 2034301-77-2)


MALT1 Protease Inhibitor Screening and SAR Expansion

Based on class-level evidence that pyrazolylsulfonamide compounds function as MALT1 protease inhibitors [2][3], this compound is best positioned as a screening candidate for MALT1-focused drug discovery programs. The furan-2-ylpyrazine A1 substituent represents an underexplored region of MALT1 chemical space, offering the potential to establish novel SAR around the A1 binding pocket. Researchers procuring this compound should benchmark it against known MALT1 inhibitor chemotypes (e.g., thiazolopyridine allosteric inhibitors or z-LLF-CHO active-site probe) and assess selectivity against related paracaspases. The favorable computed physicochemical profile (XLogP3 = −0.6, TPSA = 111 Ų) [1] supports solubility in aqueous assay buffers, facilitating biochemical screening workflows.

Furan Regioisomer Comparator Studies for Heterocyclic SAR

The furan-2-yl substitution on the pyrazine ring distinguishes this compound from its furan-3-yl regioisomer [1]. This regioisomeric difference is critical for medicinal chemistry campaigns exploring the optimal orientation of the furan oxygen relative to the pyrazine nitrogen for target binding. Researchers engaged in heterocyclic SAR should procure both the furan-2-yl and furan-3-yl variants in parallel to generate paired datasets that quantify the impact of furan orientation on potency, selectivity, and physicochemical properties. The pyrazole-4-sulfonamide group provides a consistent pharmacophoric anchor across this regioisomeric comparison.

Pyrazole-versus-Imidazole Sulfonamide Isostere Evaluation

The 1-methyl-1H-pyrazole-4-sulfonamide group in this compound provides a specific heterocyclic H-bonding architecture distinct from the 1,2-dimethyl-1H-imidazole-4-sulfonamide analog [1]. For structure-based drug design programs evaluating sulfonamide heterocycle isosteres, this compound serves as the pyrazole representative in a comparative panel that includes the corresponding imidazole, thiophene, and triazole sulfonamide analogs. Systematic comparison across this panel can delineate the contribution of heterocycle identity to target binding affinity, selectivity, and metabolic stability, informing lead optimization decisions.

Fragment-Based and Biophysical Screening Collections

With a molecular weight of 319.34 Da and five rotatable bonds [1], this compound occupies the upper end of fragment-like chemical space and the lower end of lead-like space, making it suitable for inclusion in fragment-screening libraries or as a starting point for fragment growth campaigns. Its calculated XLogP3 (−0.6) and TPSA (111 Ų) [1] suggest adequate aqueous solubility for high-concentration biophysical screens (NMR, SPR, thermal shift assays). Researchers building targeted screening collections for MALT1 or other sulfonamide-sensitive targets should consider this compound as a three-dimensional scaffold with multiple vectors for further chemical elaboration (furan modification, pyrazine substitution, and sulfonamide derivatization).

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